

Crystal Structure of the Intermetallic Compound CaIn_2 : A Technical Guide

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Compound of Interest

Compound Name: Calcium;indium

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This technical guide provides a comprehensive overview of the crystal structure of the intermetallic compound Calcium Indide (CaIn_2). The document details its crystallographic parameters, experimental methodologies for its characterization, and its known properties, presenting the data in a clear and accessible format for researchers and professionals in materials science and related fields.

Introduction to CaIn_2

The intermetallic compound CaIn_2 is a crystalline solid that has garnered interest for its well-defined structure and potential applications. Understanding its crystal structure is fundamental to elucidating its physical and chemical properties, which can inform the design of new materials.

Crystallographic Data

The crystal structure of CaIn_2 has been determined through experimental techniques, primarily X-ray diffraction. The compound crystallizes in a hexagonal system, which is characterized by a high degree of symmetry. The key crystallographic data are summarized in the tables below.

Table 1: Crystal System and Space Group

Parameter	Value
Crystal System	Hexagonal
Space Group	P6 ₃ /mmc
Space Group Number	194
Pearson Symbol	hP6

Table 2: Lattice Parameters

The lattice parameters define the size and shape of the unit cell. For a hexagonal system, these are the lengths of the 'a' and 'c' axes and the angles between them.

Parameter	Value (Å)
a	4.90
b	4.90
c	7.81
α	90°
β	90°
γ	120°
Unit Cell Volume	162.65 Å ³

Note: Lattice parameters can vary slightly depending on the experimental conditions and measurement precision.

Table 3: Atomic Positions and Wyckoff Sites

The arrangement of atoms within the unit cell is described by their fractional coordinates and Wyckoff positions, which denote sites of specific symmetry.

Element	Wyckoff Symbol	x	y	z	Site Occupancy Factor
Ca	2b	0	0	3/4	1
In	4f	1/3	2/3	0.950513	1

Experimental Protocols

The determination of the crystal structure of CaIn_2 involves two primary experimental stages: synthesis of the compound and its characterization by X-ray diffraction. While a specific detailed protocol for CaIn_2 is not readily available in the public domain, the following outlines the general methodologies employed for the synthesis and characterization of similar intermetallic compounds.

Synthesis of CaIn_2

Intermetallic compounds like CaIn_2 are typically synthesized through high-temperature methods. Two common approaches are solid-state reaction and synthesis from a molten metal flux.

Solid-State Reaction:

- **Stoichiometric Mixing:** High-purity calcium and indium in a 1:2 molar ratio are thoroughly mixed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.
- **Pelletizing:** The mixture is pressed into a pellet to ensure good contact between the reactant particles.
- **Annealing:** The pellet is sealed in an inert container (e.g., a tantalum or niobium ampoule) under vacuum or an inert atmosphere.
- **Heating Profile:** The ampoule is heated in a furnace to a high temperature, typically held for an extended period to allow for diffusion and reaction, and then slowly cooled to room temperature. The exact temperatures and duration depend on the phase diagram of the Ca-In system.

Molten Metal Flux Synthesis:

- **Component Mixing:** The constituent elements (Ca and In) are mixed with a third metallic element that acts as a solvent (flux). The flux should have a relatively low melting point and should not react to form stable compounds with the desired product.
- **Heating and Soaking:** The mixture is heated in a crucible (e.g., alumina) to a temperature where the flux is molten and the reactants dissolve. The temperature is held to ensure homogeneity.
- **Slow Cooling:** The mixture is then cooled slowly over a period of several hours to days. This slow cooling allows for the crystallization of the desired CaIn_2 phase from the flux.
- **Crystal Isolation:** Once cooled, the excess flux is removed, often by chemical etching with a suitable solvent that dissolves the flux but not the CaIn_2 crystals, or by physical means such as centrifugation while the flux is still molten.

Crystal Structure Determination by X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for determining the arrangement of atoms in a crystalline solid.^[1] Both single-crystal and powder XRD can be used.

Single-Crystal X-ray Diffraction:

- **Crystal Selection:** A small, high-quality single crystal of CaIn_2 is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- **Unit Cell Determination:** The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
- **Data Integration and Scaling:** The intensities of the diffraction spots are measured and corrected for various experimental factors.

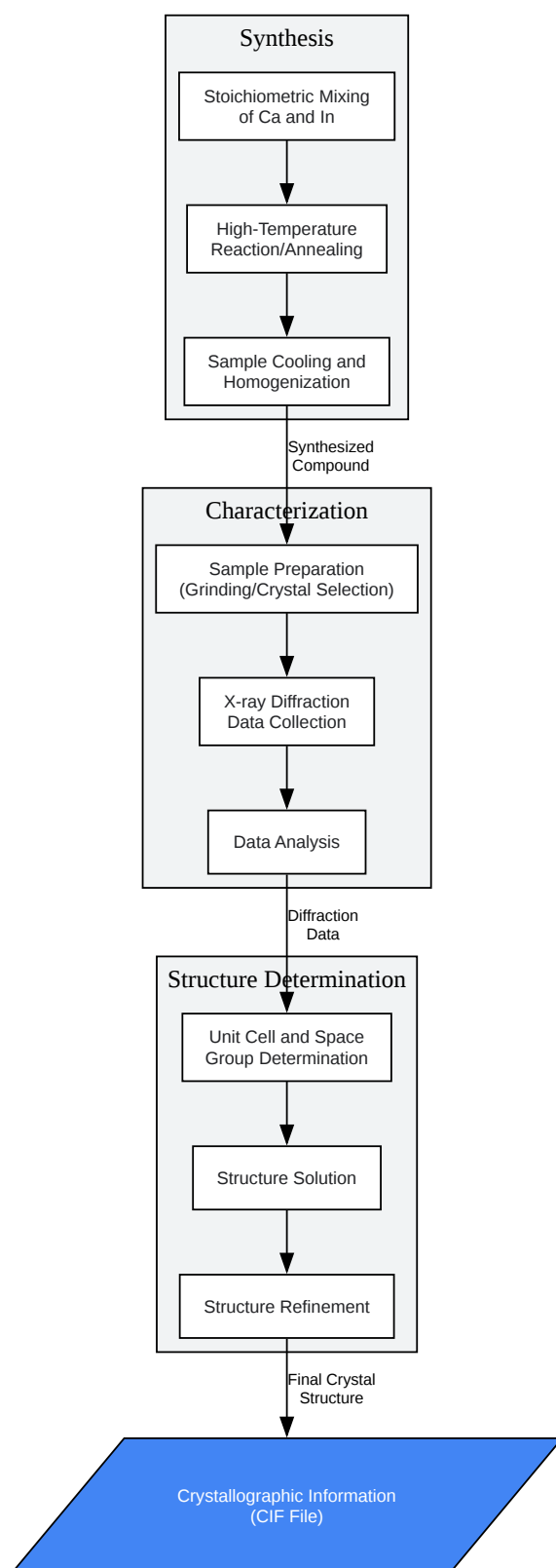
- **Structure Solution and Refinement:** The positions of the atoms within the unit cell are determined from the diffraction intensities using computational methods. The structural model is then refined to achieve the best fit with the experimental data.

Powder X-ray Diffraction:

- **Sample Preparation:** A polycrystalline sample of CaIn_2 is finely ground to a powder to ensure random orientation of the crystallites.
- **Data Collection:** The powder sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Phase Identification:** The resulting diffraction pattern, a plot of intensity versus 2θ , serves as a fingerprint for the crystalline phase and can be compared to databases for identification.
- **Rietveld Refinement:** The entire powder diffraction pattern can be fitted using the Rietveld method to refine the crystal structure parameters, including lattice parameters and atomic positions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of an intermetallic compound like CaIn_2 .

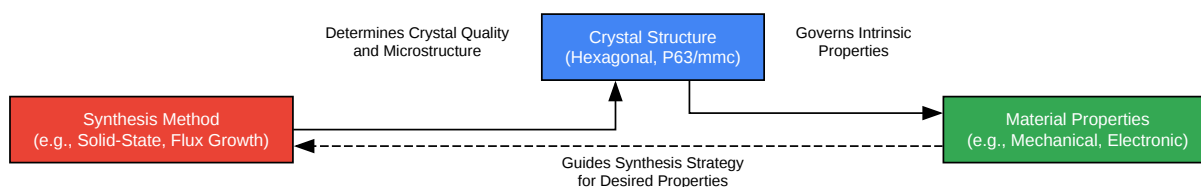


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General workflow for crystal structure determination.

Logical Relationship of Synthesis, Structure, and Properties

The synthesis method directly influences the quality and form of the CaIn_2 crystals, which in turn dictates the precision of the structural determination. The determined crystal structure is then fundamental to understanding and predicting the material's properties.



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Relationship between synthesis, structure, and properties of CaIn_2 .

Conclusion

The intermetallic compound CaIn_2 possesses a well-defined hexagonal crystal structure with the space group $P6_3/mmc$. Its synthesis is achievable through standard high-temperature solid-state chemistry techniques, and its structure is readily characterized by X-ray diffraction. The precise knowledge of its atomic arrangement provides a critical foundation for further research into its physical and chemical properties and for the exploration of its potential applications in various technological fields. This guide serves as a foundational resource for professionals engaged in materials discovery and development.

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References

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

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